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Compound of Interest

Compound Name: Verlamelin

Cat. No.: B14756304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of

Verlamelin, a naturally occurring macrocyclic depsipeptide with significant antifungal activity.

The methodologies described herein are based on the successful total synthesis of Verlamelin
A and its (5R)-epimer, which employs a convergent strategy integrating both solid-phase

peptide synthesis (SPPS) and solution-phase synthesis techniques.[1][2] This approach allows

for the efficient construction of the complex macrocyclic structure.

Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis of Verlamelin A

and its (5R)-epimer, providing a clear comparison of their yields and antifungal efficacy.

Compound Overall Yield (%)
Antifungal Activity (MIC in
µg/mL)

Alternaria alternata

Verlamelin A 6.8[1] 8[1][2]

(5R)-Verlamelin A 7.8[1] 4[1][2]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14756304?utm_src=pdf-interest
https://www.benchchem.com/product/b14756304?utm_src=pdf-body
https://www.benchchem.com/product/b14756304?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40855721/
https://pubs.acs.org/doi/10.1021/acs.joc.5c01629
https://www.benchchem.com/product/b14756304?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40855721/
https://pubmed.ncbi.nlm.nih.gov/40855721/
https://pubs.acs.org/doi/10.1021/acs.joc.5c01629
https://pubmed.ncbi.nlm.nih.gov/40855721/
https://pubmed.ncbi.nlm.nih.gov/40855721/
https://pubs.acs.org/doi/10.1021/acs.joc.5c01629
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14756304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of Verlamelin is a multi-step process involving the preparation of two key

fragments: a pentapeptide synthesized on a solid support and a fatty acid derivative

synthesized in solution. These fragments are then coupled on the resin, followed by cyclization

and deprotection to yield the final product.

I. Solid-Phase Synthesis of the Pentapeptide Fragment
This protocol outlines the assembly of the linear pentapeptide NH₂-D-allo-Thr-D-Ala-L-Pro-L-

Gln-D-Tyr-OH on a solid support using Fmoc-based chemistry.

Materials:

2-Chlorotrityl chloride resin

Fmoc-D-Tyr(tBu)-OH

Fmoc-L-Gln(Trt)-OH

Fmoc-L-Pro-OH

Fmoc-D-Ala-OH

Fmoc-D-allo-Thr(tBu)-OH

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA)

Piperidine

1-Hydroxybenzotriazole (HOBt)

N,N'-Diisopropylcarbodiimide (DIC)

Trifluoroethanol (TFE)

Procedure:
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Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-D-Tyr(tBu)-OH and

DIPEA, and agitate the mixture. Cap any unreacted sites using a solution of

DCM/MeOH/DIPEA.

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the

Fmoc protecting group from the N-terminus of the amino acid.

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid

(Fmoc-L-Gln(Trt)-OH) with HOBt and DIC in DMF. Add the activated amino acid solution to

the resin and agitate to facilitate coupling.

Iterative Cycles: Repeat the deprotection and coupling steps for the remaining amino acids

in the sequence: Fmoc-L-Pro-OH, Fmoc-D-Ala-OH, and Fmoc-D-allo-Thr(tBu)-OH.

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group

using 20% piperidine in DMF.

II. Solution-Phase Synthesis of the Fatty Acid Fragment
This protocol describes the synthesis of the Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid

fragment in solution.

Materials:

(S)-5-hydroxytetradecanoic acid

Fmoc-L-Valine

Coupling reagents (e.g., HATU, HOBt/DIC)

Appropriate solvents (e.g., DMF, DCM)

Reagents for purification (e.g., silica gel for chromatography)

Procedure:

Esterification: Couple Fmoc-L-Valine to the hydroxyl group of (S)-5-hydroxytetradecanoic

acid using a suitable coupling reagent.
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Work-up and Purification: After the reaction is complete, perform an appropriate aqueous

work-up to remove water-soluble byproducts. Purify the crude product by column

chromatography on silica gel to obtain the desired fatty acid fragment.

III. Fragment Coupling, Cyclization, and Deprotection
This final phase involves coupling the two synthesized fragments, followed by macrocyclization

and removal of protecting groups.

Materials:

Resin-bound pentapeptide from Protocol I

Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid from Protocol II

Coupling reagents (e.g., HOBt, DIC)

Cleavage cocktail (e.g., 50% TFE in DCM)

Cyclization reagents (e.g., HATU)

Deprotection cocktail (e.g., Trifluoroacetic acid-based)

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

On-Resin Fragment Coupling: Couple the solution-phase synthesized fatty acid fragment to

the N-terminus of the resin-bound pentapeptide using HOBt and DIC in DMF.

Cleavage from Resin: Cleave the linear depsipeptide from the solid support using a solution

of 50% TFE in DCM.

Macrocyclization: Perform an intramolecular cyclization of the linear precursor in a dilute

solution using a suitable coupling reagent like HATU to favor the formation of the

macrocycle.
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Global Deprotection: Remove all remaining side-chain protecting groups (tBu, Trt) using a

strong acid cocktail, typically containing trifluoroacetic acid.

Purification: Purify the crude Verlamelin A by preparative HPLC to yield the final, highly pure

product.

Visualized Workflows and Mechanisms
To further elucidate the processes involved in the synthesis and the putative mechanism of

action of Verlamelin, the following diagrams are provided.
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Solid-Phase Synthesis Workflow for Verlamelin Pentapeptide
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Caption: Solid-phase synthesis workflow for the pentapeptide fragment.
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Convergent Synthesis of Verlamelin
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Caption: Convergent synthesis strategy for Verlamelin.
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Proposed Antifungal Mechanism of Verlamelin
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Caption: Putative mechanism of Verlamelin's antifungal action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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